molecular formula C14H23NO2 B2704673 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 1479406-67-1

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2704673
CAS No.: 1479406-67-1
M. Wt: 237.343
InChI Key: SIIBOAHFYOKUHP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane (nortropane) core. This structure is substituted with a cyclopentyl group at the 2-position and a hydroxyl group at the 3-position, linked via an ethanone bridge. The nortropane scaffold is pharmacologically significant due to its conformational rigidity, which enhances receptor binding specificity.

Properties

IUPAC Name

2-cyclopentyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-13-8-11-5-6-12(9-13)15(11)14(17)7-10-3-1-2-4-10/h10-13,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIBOAHFYOKUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions. This process employs a rhodium (II) complex and chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired optically active product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bicyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Properties

The primary pharmacological activity associated with 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various psychiatric disorders, including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder

Research indicates that compounds within this class can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its use in treating mood disorders and anxiety-related conditions. The following table summarizes key studies and findings related to its therapeutic efficacy:

Study ReferenceCondition TreatedFindings
WO2007063071A1DepressionDemonstrated effectiveness in improving depressive symptoms with a favorable side effect profile compared to traditional antidepressants .
SAR Development StudyKappa Opioid Receptor AntagonismShowed potential as a selective kappa opioid receptor antagonist, which may contribute to its antidepressant effects .
RSC Article on Drug DiscoveryDrug Discovery ApplicationsHighlighted the compound's potential as a lead structure for developing new antidepressants with reduced side effects .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be tailored to optimize yield and purity. The structure activity relationship studies indicate that modifications to the azabicyclo scaffold can enhance the pharmacological profile of the compound.

Key points regarding its synthesis include:

  • The use of specific reagents that facilitate the formation of the bicyclic structure.
  • The potential for creating analogs with improved selectivity for neurotransmitter transporters .

Case Studies

Several case studies have been documented regarding the clinical application of 8-azabicyclo[3.2.1]octane derivatives, including this compound:

  • Clinical Trials for Depression : A series of clinical trials have evaluated the efficacy of monoamine reuptake inhibitors derived from this scaffold in treating major depressive disorder, showing significant improvements in patient outcomes without severe side effects typically associated with older antidepressants .
  • ADHD Treatment Studies : Research has indicated that certain derivatives can effectively manage symptoms of ADHD, providing an alternative treatment pathway for patients who do not respond well to conventional therapies .

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents at Key Positions Functional Groups Key Structural Differences
Target Compound 2-Cyclopentyl, 3-hydroxy Hydroxyl, ketone Cyclopentyl and hydroxyl on bicyclic core
1-(8-Azabicyclo[3.2.1]octan-8-yl)ethanone None Ketone Lack of hydroxyl/cyclopentyl groups
Cyclohex-1-en-1-yl derivative () Cyclohexenyl Enone, ketone Unsaturated cyclohexenyl substituent
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octane () o-Tolyl, chloro Chloro, aryl Aromatic and halogen substituents
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate () Hydroxy, methyl ester Ester, hydroxyl Ester chain instead of cyclopentyl
  • Cyclopentyl vs. Aryl Groups : The cyclopentyl group provides moderate lipophilicity, contrasting with the aromatic o-tolyl group in , which may increase π-π stacking interactions but reduce metabolic stability .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound ~279.4 2.1 Moderate (aqueous) Stable under ambient conditions
1-(8-Azabicyclo[3.2.1]octan-8-yl)ethanone 153.2 1.3 High Hygroscopic; sensitive to light
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octane 290.8 3.5 Low Light-sensitive; prone to hydrolysis
Methyl ester derivative () 257.3 1.8 Moderate Hydrolytically labile
  • The target compound’s LogP (2.1) balances lipophilicity and solubility, contrasting with the highly lipophilic o-tolyl derivative (LogP 3.5) and the more polar methyl ester (LogP 1.8) .
  • Stability data for the target compound are inferred from analogs; the hydroxyl group may reduce hygroscopicity compared to 1-(8-azabicyclo[3.2.1]octan-8-yl)ethanone .

Biological Activity

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, identified by its CAS number 1479406-67-1, belongs to a class of compounds known as 8-azabicyclo[3.2.1]octane derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO2, with a molecular weight of approximately 237.34 g/mol. The structure features a cyclopentyl group and a hydroxyl group on the azabicyclo framework, which is critical for its biological activity.

The compound primarily functions as a neurotransmitter reuptake inhibitor , impacting the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is particularly relevant in the treatment of mood disorders such as depression and anxiety, where monoamine neurotransmission plays a pivotal role.

Key Receptors Involved

The biological activity of this compound is closely linked to its interaction with various receptors:

  • Serotonin Transporters (SERT)
  • Norepinephrine Transporters (NET)
  • Dopamine Transporters (DAT)

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit these transporters, thus enhancing neurotransmitter availability in the brain .

Biological Activity and Therapeutic Implications

The therapeutic implications of this compound are significant:

Antidepressant Effects

Studies suggest that compounds with similar structures have demonstrated efficacy in treating depression by increasing serotonin levels through reuptake inhibition .

Anxiety Disorders

The ability to modulate neurotransmitter systems also positions this compound as a potential treatment for anxiety disorders, where dysregulation of serotonin and norepinephrine is often implicated .

Pain Management

There is emerging evidence that these compounds may also play a role in pain management, particularly in conditions where neuropathic pain is prevalent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureKey ActivityReference
3-Cyclopentyl-1-{3-methoxy-8-azabicyclo[3.2.1]octan StructureKappa opioid receptor antagonist
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan -Antidepressant properties
(1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane -Selective serotonin reuptake inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activity of 8-azabicyclo derivatives:

  • Kappa Opioid Receptor Antagonism
    • A study demonstrated that analogs of 8-azabicyclo[3.2.1]octane showed potent antagonism at kappa opioid receptors, which could be beneficial in treating addiction and mood disorders .
  • Neurotransmitter Modulation
    • Research has shown that these compounds can significantly alter neurotransmitter levels in vivo, suggesting their potential utility in clinical settings for mood regulation .

Q & A

Q. Advanced

  • HPLC-MS : Quantify purity (>95%) and detect hydrolytic degradation products (e.g., cyclopentanol from ester hydrolysis) .
  • NMR stability studies : Monitor decomposition in PBS or simulated gastric fluid (e.g., C8 methyl group oxidation) .
  • Accelerated stability testing : Expose compounds to 40°C/75% RH for 4 weeks to predict shelf-life .

How are computational models applied to predict the metabolic fate of 8-azabicyclo derivatives?

Q. Advanced

  • CYP450 docking : Identify likely oxidation sites (e.g., cyclopentyl or azabicyclo nitrogen) using AutoDock Vina or Schrödinger .
  • Metabolite identification : Combine in silico tools (Meteor Nexus) with in vitro hepatocyte assays to detect glucuronidation or sulfation .
  • PK/PD modeling : Simulate plasma concentration-time profiles to optimize dosing regimens for in vivo efficacy .

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